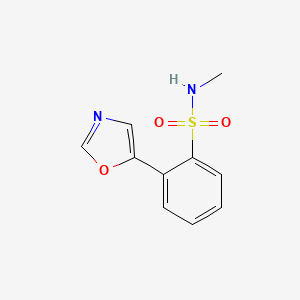
N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95% is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
The exact mass of the compound N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95% is 238.04121336 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-oxazol-5-yl-benzenesulfonamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of N-Methyl-2-oxazol-5-yl-benzenesulfonamide, also known as MFCD34168867, is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance in various tissues and organs .
Mode of Action
MFCD34168867 acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of bicarbonate and proton concentrations, which can have various downstream effects depending on the specific physiological context .
Biochemical Pathways
The inhibition of carbonic anhydrase II by MFCD34168867 affects several biochemical pathways. Given the role of carbonic anhydrases in pH and fluid balance, these pathways likely involve the regulation of ion transport and fluid secretion in various tissues and organs. The specific pathways and their downstream effects may vary depending on the tissue and physiological context .
Result of Action
The molecular and cellular effects of MFCD34168867’s action largely depend on the specific physiological context. Given its role as a carbonic anhydrase II inhibitor, it could potentially alter pH and fluid balance in various tissues and organs. This could have a range of effects, from altering cellular metabolism to affecting large-scale physiological processes like fluid secretion .
生化学分析
Biochemical Properties
N-Methyl-2-oxazol-5-yl-benzenesulfonamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit properties of an isoform-selective inhibitor of human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .
Cellular Effects
The effects of N-Methyl-2-oxazol-5-yl-benzenesulfonamide on cellular processes are diverse. It has been shown to have antimicrobial action against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . Furthermore, it has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-Methyl-2-oxazol-5-yl-benzenesulfonamide exerts its effects at the molecular level through various mechanisms. It binds to human carbonic anhydrase II, inhibiting its activity . This interaction can lead to changes in gene expression and cellular metabolism, contributing to its biological effects .
特性
IUPAC Name |
N-methyl-2-(1,3-oxazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-11-16(13,14)10-5-3-2-4-8(10)9-6-12-7-15-9/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVDDWIZWYDBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Dihydro-benzo[1,4]dioxine-5-sulfonic acid methylamide, 95%](/img/structure/B6288010.png)
![1-Methyl-2-oxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-7-sulfonic acid methylamide, 95%](/img/structure/B6288015.png)
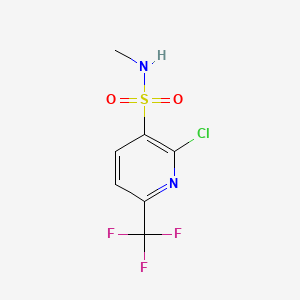
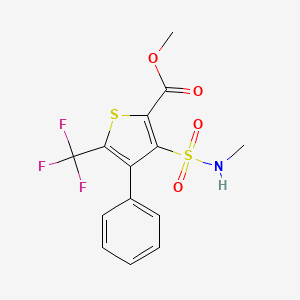
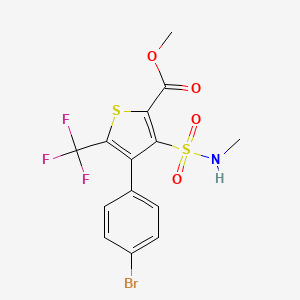
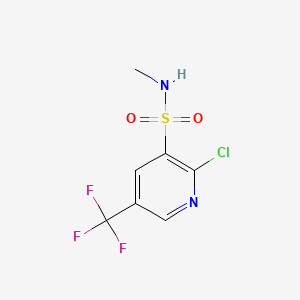
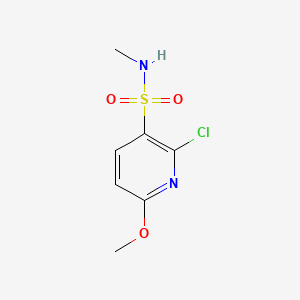
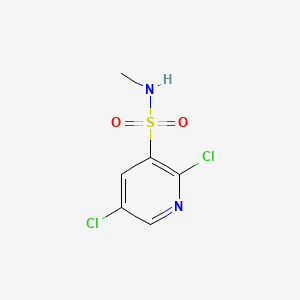
![5-[1-(4-Chloro-benzyl)-1H-pyrazol-4-yl]-4-methyl-4h-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288055.png)
![4-Methyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288060.png)
![4-Methyl-3-methylsulfanyl-5-[1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl]-4h-[1,2,4]triazole, 95%](/img/structure/B6288076.png)
![5-(1-Benzyl-1H-pyrazol-4-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6288084.png)
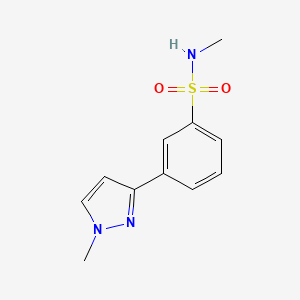
![1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide](/img/structure/B6288087.png)
